AK-1: A Technical Guide to a Specific SIRT2 Inhibitor
AK-1: A Technical Guide to a Specific SIRT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AK-1, a cell-permeable benzylsulfonamide compound identified as a specific inhibitor of Sirtuin 2 (SIRT2). SIRT2, a member of the NAD+-dependent class III histone deacetylases, is predominantly localized in the cytoplasm and plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic control. Dysregulation of SIRT2 activity has been implicated in a range of pathologies, including neurodegenerative diseases and cancer, making it an attractive target for therapeutic intervention. This document details the chemical properties, mechanism of action, and biological effects of AK-1, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Chemical and Physical Properties
AK-1, with the chemical name 3-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-N-(3-nitrophenyl)benzamide, is a synthetic small molecule. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 330461-64-8[1][2][3][4] |
| Molecular Formula | C₁₉H₂₁N₃O₅S[1][3] |
| Molecular Weight | 403.45 g/mol [1][3][4] |
| Appearance | Off-white solid[4] |
| Solubility | Soluble in DMSO (up to 100 mM)[1] |
| Purity | >98% (HPLC)[4] |
| Chemical Structure | 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide[1][3] |
Mechanism of Action and In Vitro Activity
AK-1 functions as a potent and specific inhibitor of SIRT2.[5] Its inhibitory activity has been characterized through various in vitro enzymatic assays.
Inhibitory Potency and Selectivity
The inhibitory activity of AK-1 is most pronounced against SIRT2, with significantly lower potency observed against other sirtuin isoforms, highlighting its specificity.
| Target | IC₅₀ (µM) |
| SIRT2 | 12.5 - 13[1][2][5] |
| SIRT1 | > 40 |
| SIRT3 | > 40 |
Note: Data for other sirtuin isoforms and HDAC classes are not extensively reported in the public domain and would require further investigation for a complete selectivity profile.
Biological Effects and Cellular Activity
AK-1 exerts a range of biological effects in cellular and in vivo models, primarily stemming from its inhibition of SIRT2's deacetylase activity.
Modulation of α-Tubulin Acetylation
One of the primary and most well-documented downstream effects of SIRT2 inhibition by AK-1 is the increase in the acetylation of α-tubulin. SIRT2 is a major cytoplasmic deacetylase, and its inhibition leads to the hyperacetylation of its substrate, α-tubulin, which can affect microtubule stability and function.[1]
Induction of Cell Cycle Arrest in Cancer Cells
In the context of cancer biology, AK-1 has been shown to induce cell cycle arrest. Specifically, in HCT116 human colon carcinoma cells, treatment with AK-1 leads to G1 arrest.[6] This effect is mediated through the downregulation of the Snail transcription factor.[6]
Neuroprotective Effects
AK-1 has demonstrated neuroprotective properties in various models of neurodegenerative diseases.
-
Huntington's Disease: In Drosophila models of Huntington's disease, dietary administration of AK-1 has been shown to be neuroprotective.[2]
-
Parkinson's Disease: In cellular models of Parkinson's disease, SIRT2 inhibitors, including AK-1, have been shown to rescue α-synuclein-mediated toxicity.[2]
-
Frontotemporal Dementia: In the rTg4510 mouse model of tauopathy, direct administration of AK-1 into the hippocampus has been reported to prevent neuronal loss.[7]
Signaling Pathways
The biological effects of AK-1 are mediated through the modulation of specific signaling pathways. A key pathway elucidated in the context of its anti-cancer effects is the NF-κB/CSN2/Snail axis.
NF-κB/CSN2/Snail Signaling Pathway
AK-1-mediated inhibition of SIRT2 in HCT116 colon cancer cells leads to the inactivation of the NF-κB pathway.[6] This, in turn, downregulates the expression of COP9 signalosome 2 (CSN2), a component of the COP9 signalosome complex. The reduction in CSN2 levels results in the proteasomal degradation of the Snail transcription factor.[6] Snail is a known repressor of the cyclin-dependent kinase inhibitor p21.[6] Consequently, the degradation of Snail leads to the upregulation of p21, which ultimately triggers G1 cell cycle arrest.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments involving AK-1. These protocols are based on established methods and may require optimization for specific experimental conditions.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the enzymatic activity of SIRT2 and the inhibitory effect of AK-1 using a fluorogenic substrate.
Workflow Diagram:
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)
-
NAD+
-
AK-1
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of AK-1 in DMSO. Create a serial dilution of AK-1 in assay buffer to achieve the desired final concentrations.
-
In a 96-well black microplate, add the reaction components in the following order:
-
Assay buffer
-
SIRT2 enzyme
-
AK-1 or DMSO (vehicle control)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of the fluorogenic acetylated peptide substrate and NAD+.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each concentration of AK-1 relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of α-Tubulin Acetylation
This protocol details the steps to assess the level of acetylated α-tubulin in cells treated with AK-1.
Workflow Diagram:
Materials:
-
HCT116 cells (or other suitable cell line)
-
AK-1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate HCT116 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of AK-1 or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of HCT116 cells treated with AK-1 using propidium iodide (PI) staining and flow cytometry.[1][2][3][4][8]
Workflow Diagram:
Materials:
-
HCT116 cells
-
AK-1
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HCT116 cells and treat them with AK-1 or DMSO for the desired duration.
-
Harvest the cells by trypsinization, and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add the PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Studies
AK-1 has been investigated in animal models for its neuroprotective potential.
Frontotemporal Dementia Model (rTg4510 Mice)
In the rTg4510 mouse model, which overexpresses a mutant form of human tau protein, AK-1 has been shown to be neuroprotective.[9] In one study, AK-1 was delivered directly to the hippocampus via an osmotic minipump.[9] This administration route was confirmed to be non-toxic and resulted in a partial prevention of neuronal loss in the hippocampus.[9][10]
Huntington's Disease Model (Drosophila)
In Drosophila models expressing mutant huntingtin protein, dietary administration of AK-1 has been shown to ameliorate neurodegeneration.[2] The specific experimental details, including the concentration of AK-1 in the fly food and the duration of treatment, would be crucial for replicating these findings and are typically detailed in the primary research articles.
Conclusion
AK-1 is a valuable research tool for investigating the biological roles of SIRT2. Its specificity for SIRT2 over other sirtuins makes it a useful probe for dissecting SIRT2-mediated signaling pathways. The demonstrated effects of AK-1 on α-tubulin acetylation, cell cycle progression, and neuroprotection highlight the therapeutic potential of targeting SIRT2 in diseases such as cancer and neurodegeneration. Further research, including comprehensive selectivity profiling and detailed in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic utility of AK-1 and other SIRT2 inhibitors.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. scribd.com [scribd.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]
- 6. AK-1, a specific SIRT2 inhibitor, induces cell cycle arrest by downregulating Snail in HCT116 human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols [moorescancercenter.ucsd.edu]
- 9. Inhibition of Sirtuin 2 with Sulfobenzoic Acid Derivative AK1 is Non-Toxic and Potentially Neuroprotective in a Mouse Model of Frontotemporal Dementia [dash.harvard.edu]
- 10. researchgate.net [researchgate.net]
